molecular formula C13H8FN3O2 B1414460 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-11-1

3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No. B1414460
CAS RN: 1219454-11-1
M. Wt: 257.22 g/mol
InChI Key: VRXOROPKUFLFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is an organic compound that is commonly used as a reagent in various chemical reactions. It is a fluorinated heterocyclic compound that contains a pyridine ring, a 1,2,4-oxadiazol ring, and a fluorophenyl group. This compound has been studied extensively for its use in synthetic organic chemistry, and its applications in scientific research.

Scientific Research Applications

Antimicrobial Activities

  • Some derivatives of 1,2,4-oxadiazole, like 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, have been synthesized and evaluated for antimicrobial activities. These compounds have shown promising results in inhibiting the growth of various microorganisms (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Anticancer Potential

  • Research has explored the synthesis of novel amine derivatives of 1,3,4-oxadiazole compounds with potential anticancer activity. These compounds were tested against various human cancer cell lines, indicating their potential as anticancer agents (Vinayak, Sudha, & Lalita, 2017).

Organic Light-Emitting Diodes (OLEDs)

  • Oxadiazole derivatives have been utilized in the development of phosphorescent organic light-emitting diodes (OLEDs). These materials exhibit high electron mobility and efficiency, making them suitable for electronic applications (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).

Herbicidal Activity

  • The herbicidal activity of certain 1,3,4-oxadiazole compounds has been investigated, demonstrating efficacy against various weeds. This suggests their potential use in agricultural applications (Tajik & Dadras, 2011).

Electronic and Photophysical Properties

  • Studies have been conducted on the electronic transitions and photophysical properties of certain oxadiazole derivatives. These materials exhibit interesting characteristics like emission blue shift and high photostability, which can be leveraged in optoelectronic devices (Lin, Shaoyan, Cangming, & Qi, 2015).

properties

IUPAC Name

3-[4-(2-fluorophenyl)pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)8-5-6-15-11(7-8)12-16-13(18)19-17-12/h1-7H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXOROPKUFLFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=NOC(=O)N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 2
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 3
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 4
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 5
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 6
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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